Farnesane

Vue d'ensemble

Description

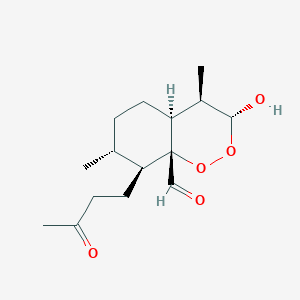

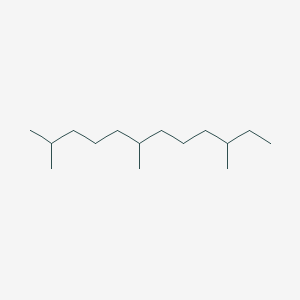

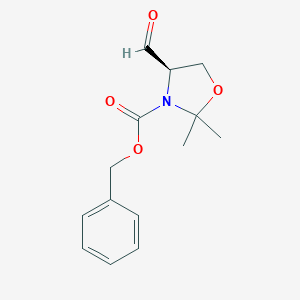

2,6,10-Trimethyldodecane is a 15-carbon molecule, also known as 2,6,10-trimethyldodecane. It is a type of isoparaffinic hydrocarbon and is derived from the hydrogenation of farnesene, a sesquiterpene. 2,6,10-Trimethyldodecane is primarily used as a biofuel, particularly in aviation, due to its high energy density and favorable combustion properties .

Applications De Recherche Scientifique

2,6,10-Trimethyldodecane has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Farnesane, a biofuel produced from sugar using a biotechnological process , is primarily targeted by engineered microbes that consume a sugarcane syrup feedstock . The yeast is genetically modified in such a way that sugar is transformed into hydrocarbons (primary farnesene), instead of ethanol .

Mode of Action

this compound is formed by a complete hydrogenation of the β-farnesene C=C double bonds . The mode of action of this compound involves its interaction with its targets, leading to the production of a variety of commercial molecules, including renewable diesel and jet fuels .

Biochemical Pathways

The biochemical pathways involved in the production of this compound are primarily the mevalonate pathway (MVA) and the methylerythritol-4-phosphate (MEP) pathway . These pathways lead to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors for terpene production .

Result of Action

The result of this compound’s action is the production of a variety of commercial molecules, including renewable diesel and jet fuels . It’s also worth noting that this compound has been shown to have neuroprotective effects against hydrogen peroxide-induced neurotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound can be affected by the quality of the sugarcane syrup feedstock and the conditions under which the engineered microbes are cultivated . Additionally, factors such as temperature, pH, and nutrient availability can also influence the efficacy and stability of this compound.

Analyse Biochimique

Biochemical Properties

Farnesane plays a crucial role in biochemical reactions, particularly in the isoprenoid biosynthetic pathway. It interacts with several enzymes, including farnesyl diphosphate synthase, which catalyzes the formation of farnesyl diphosphate from isopentenyl pyrophosphate and dimethylallyl pyrophosphate . This compound also interacts with cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent conversion to other bioactive molecules . These interactions highlight the importance of this compound in various biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism and energy production . This compound can modulate gene expression by interacting with nuclear receptors, leading to changes in the expression of genes involved in metabolic pathways . Additionally, this compound impacts cellular metabolism by serving as a substrate for the synthesis of other bioactive molecules, thereby influencing overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to farnesyl diphosphate synthase, facilitating the formation of farnesyl diphosphate, a key intermediate in the isoprenoid biosynthetic pathway . This compound also acts as an activator or inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of energy production and lipid metabolism . These temporal effects are important for understanding the long-term impact of this compound in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance energy production and improve metabolic function . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing this compound dosage for different applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the isoprenoid biosynthetic pathway. It interacts with enzymes such as farnesyl diphosphate synthase and cytochrome P450 enzymes, which are involved in its synthesis and metabolism . This compound also affects metabolic flux by serving as a precursor for the synthesis of other bioactive molecules, thereby influencing overall metabolite levels . These interactions underscore the importance of this compound in metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with lipid transport proteins, which facilitate its movement across cellular membranes . This compound can also accumulate in lipid droplets within cells, where it serves as a reservoir for energy production and lipid metabolism . These transport and distribution mechanisms are crucial for understanding the cellular localization and function of this compound.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets . It is directed to these compartments through specific targeting signals and post-translational modifications . The subcellular localization of this compound is important for its activity and function, as it allows for its interaction with specific enzymes and biomolecules involved in metabolic processes.

Méthodes De Préparation

2,6,10-Trimethyldodecane is produced through the fermentation of biomass-derived sugars, such as sugar cane, amidaceous, and cellulosic crops. The process involves the following steps :

Fermentation: Sugars are fermented by genetically engineered yeast to produce farnesene.

Hydrogenation: Farnesene is then hydrogenated to form farnesane. This step involves the addition of hydrogen atoms to the farnesene molecule, saturating its double bonds.

Industrial production of this compound is carried out by companies like Amyris Biotechnologies, which use genetically engineered yeast cultivated on sugar cane syrup to produce farnesene, which is subsequently converted to this compound .

Analyse Des Réactions Chimiques

2,6,10-Trimethyldodecane undergoes various chemical reactions, including:

Oxidation: 2,6,10-Trimethyldodecane can be oxidized to form various oxidation products. This reaction typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.

Combustion: 2,6,10-Trimethyldodecane is primarily used as a biofuel, and its combustion properties have been extensively studied.

Comparaison Avec Des Composés Similaires

2,6,10-Trimethyldodecane is similar to other paraffinic biofuels, such as hydrotreated vegetable oil (HVO) and biomass-to-liquid (BTL) diesel. farnesane has some unique properties that set it apart :

Hydrotreated Vegetable Oil (HVO): HVO is chemically similar to synthetic fuels produced through the Fischer-Tropsch process.

Biomass-to-Liquid (BTL) Diesel: BTL diesel is produced through the Fischer-Tropsch synthesis using lignocellulosic biomass as the feedstock.

2,6,10-Trimethyldodecane’s unique properties, such as its high energy density and favorable combustion characteristics, make it a promising biofuel for aviation and other applications.

Propriétés

IUPAC Name |

2,6,10-trimethyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHFHLSMISYUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058634 | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor of paraffins; [Amyris MSDS] | |

| Record name | Dodecane, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.67 [mmHg] | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3891-98-3 | |

| Record name | Farnesane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10-Trimethyldodecane (Farnesane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.151.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X81V0IT6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is farnesane and how is it produced?

A: this compound (2,6,10-trimethyldodecane) is a branched alkane and isoprenoid, structurally similar to diesel fuel components. It can be produced via various routes, including chemical synthesis and fermentation of renewable feedstocks like sugarcane [].

Q2: Can this compound be produced from non-edible sources?

A: Yes, research has explored the use of sugarcane residue, specifically bagasse, as a feedstock for this compound production []. This approach promotes sustainability by utilizing waste products.

Q3: Are there any companies involved in the commercial production of this compound?

A: Yes, Amyris, Inc. has been developing an Integrated Biorefinery (IBR) for the pilot-scale production of this compound from sugarcane and other high-impact feedstocks [].

Q4: How does this compound compare to conventional jet fuel in terms of performance and emissions?

A: Research suggests that this compound exhibits promising combustion characteristics in gas turbine combustors, demonstrating stability and lower emissions of nitrogen oxides (NO) and carbon monoxide (CO) compared to conventional jet fuel [, ].

Q5: Can this compound be used as a drop-in fuel in existing aviation infrastructure?

A: Studies are underway to evaluate the drop-in compatibility of this compound and other bio-derived jet fuels. Initial findings indicate that this compound blends could be used without significant modifications to engine design [].

Q6: How does the addition of this compound affect the properties of diesel fuel blends?

A: Studies have shown that blending this compound with fossil diesel can reduce particulate matter emissions, though some increases in particle number concentration have been observed in specific engine operating modes [].

Q7: Can this compound be blended with other biofuels?

A: Yes, research has explored ternary blends of this compound with other biofuels like hydroprocessed esters and fatty acids (HEFA) and petroleum-derived jet fuel [].

Q8: What is the impact of this compound on engine performance compared to other fuels?

A: this compound demonstrates similar engine performance to conventional diesel and other alternative fuels like biodiesel and Gas-to-Liquid (GTL) fuel [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C15H32, and its molecular weight is 212.41 g/mol.

Q10: How is the structure of this compound determined?

A: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structure of this compound [, ]. Carbon-13 NMR spectroscopy, in particular, helps characterize the chiral centers in this compound [].

Q11: How can the presence and quantity of this compound be determined in fuel blends?

A: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, has proven effective in quantifying this compound content in biofuel blends [, ].

Q12: How does the life cycle assessment (LCA) of this compound compare to fossil jet fuel in terms of greenhouse gas (GHG) emissions?

A: LCA studies indicate that this compound production from bagasse could potentially reduce GHG emissions by approximately 47% compared to fossil jet fuel [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)